molecular formula C14H15NO3S B8480897 2-(3-(4-Methoxybenzyloxy)oxetan-3-yl)thiazole

2-(3-(4-Methoxybenzyloxy)oxetan-3-yl)thiazole

Cat. No.: B8480897
M. Wt: 277.34 g/mol
InChI Key: YZCRIFVVLGCGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Methoxybenzyloxy)oxetan-3-yl)thiazole is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methoxy]oxetan-3-yl]-1,3-thiazole

InChI

InChI=1S/C14H15NO3S/c1-16-12-4-2-11(3-5-12)8-18-14(9-17-10-14)13-15-6-7-19-13/h2-7H,8-10H2,1H3

InChI Key

YZCRIFVVLGCGMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2(COC2)C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-(4-methoxybenzyloxy)-2-(thiazol-2-yl)propane-1,3-diol (Example 11C) (4.02 g, 13.61 mmol) in tetrahydrofuran (120 mL) was added n-butyllithium (5.4 mL, 13.6 mmol, 2.5 M solution in hexane) dropwise. After 0.5 hours, a solution of para-toluenesulfonyl chloride (2.59 g, 13.61 mmol) in tetrahydrofuran (16 mL) was added to the suspension. The reaction was stirred for an additional 0.5 hours. Thereafter, n-butyllithium (5.4 mL, 13.6 mmol, 2.5 M solution in hexane) was added to the reacton dropwise, and the reaction was heated to 65° C. for 1 hour. The reaction was cooled to room temperature and quenched by the addition of water and ethyl acetate. The layers were separated, and the aqueous layer was extracted with additional ethyl acetate (2×). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel, eluting with a gradient of 0 to 30% ethyl acetate in hexane, to give the title product. MS ESI(+) m/z 278.3 [M+H]+;
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

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